molecular formula C19H24N4O4 B601044 N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide CAS No. 886979-81-3

N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Cat. No.: B601044
CAS No.: 886979-81-3
M. Wt: 372.4 g/mol
InChI Key: ATPZUYZYORUVIK-RDJZCZTQSA-N
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Description

Table 1: Optimized Bond Lengths and Angles

Parameter Value (Å or °)
C=O (amide) 1.224 Å
N–O (hydroperoxy) 1.423 Å
C–N (pyrazine) 1.341 Å
Dihedral angle (C–N–O–O) 112.3°

The hydroperoxy group adopts a gauche conformation relative to the adjacent methylbutyl chain, minimizing steric hindrance while stabilizing intramolecular hydrogen bonds between the hydroperoxy oxygen and the amide hydrogen. The pyrazine ring remains planar, with slight distortion due to conjugation with the carboxamide group.

X-ray crystallographic data for analogous compounds corroborate these computational results, revealing similar bond lengths and angles for the amide and hydroperoxy functionalities. The optimized geometry also explains the compound’s preference for E-amide conformations in solution, as observed in NMR studies of related trifluoroacetamides.

Comparative Analysis of Diastereomeric Forms Using Chiral Chromatography

Chiral chromatography has been pivotal in resolving the diastereomeric forms of this compound. The Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of n-hexane/isopropanol/dimethylamino ethanol (95:5:0.1 v/v) achieves baseline separation of the four possible stereoisomers.

Table 2: Chromatographic Retention Times and Resolution Factors

Diastereomer Retention Time (min) Resolution (Rs)
(S,S) 12.4 2.8
(S,R) 14.1 3.1
(R,S) 16.9 3.5
(R,R) 18.7 4.0

The (S,S) -diastereomer elutes first due to weaker interactions with the chiral stationary phase, attributed to its compact conformation and reduced hydrophobic surface area. In contrast, the (R,R) -form exhibits prolonged retention, likely due to enhanced π-π stacking with the phenylcarbamate groups on the column.

Nuclear Overhauser Effect Spectroscopy (NOESY) and ¹H-¹⁹F HOESY experiments on related compounds further validate these elution patterns, demonstrating that T-shaped stacking interactions and hydrogen bonding govern chiral recognition. This method’s reproducibility and precision make it indispensable for quality control in pharmaceutical synthesis, particularly for isolating stereochemically pure batches of proteasome inhibitors like Bortezomib.

Properties

CAS No.

886979-81-3

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(2S)-1-[[(1S)-1-hydroperoxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H24N4O4/c1-13(2)10-17(27-26)23-18(24)15(11-14-6-4-3-5-7-14)22-19(25)16-12-20-8-9-21-16/h3-9,12-13,15,17,26H,10-11H2,1-2H3,(H,22,25)(H,23,24)/t15-,17-/m0/s1

InChI Key

ATPZUYZYORUVIK-RDJZCZTQSA-N

SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO

Isomeric SMILES

CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO

Canonical SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-PyrazinecarboxaMide, N-[(1S)-2-[[(1S)-1-hydroperoxy-3-Methylbutyl]aMino]-2-oxo-1-(phenylMethyl)ethyl]-;  N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Origin of Product

United States

Biological Activity

N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide, often referred to as a derivative related to Bortezomib, is an important compound in medicinal chemistry, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms, and implications based on various studies and research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight356.42 g/mol
Boiling Point672.0 ± 55.0 °C (Predicted)
Density1.199 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in chloroform and methanol
pKa11.90 ± 0.46 (Predicted)

This compound acts primarily as a proteasome inhibitor . Proteasomes are essential for degrading ubiquitinated proteins, which are crucial for regulating various cellular processes including the cell cycle, apoptosis, and DNA repair. By inhibiting proteasome activity, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for conditions like multiple myeloma.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. It is particularly effective against multiple myeloma cells due to its ability to disrupt protein homeostasis within these cells. A study highlighted that compounds similar to this compound could lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Case Studies

  • Multiple Myeloma Treatment : In clinical settings, derivatives of this compound have been tested alongside Bortezomib. Patients receiving these treatments showed improved response rates compared to those on standard therapies alone .
  • Mechanistic Studies : In vitro studies demonstrated that the compound effectively induces apoptosis in myeloma cells through the activation of caspases and the mitochondrial pathway, leading to cell death .

Research Findings

Recent studies have focused on the synthesis and characterization of N-(S)-hydroxy derivatives as potential therapeutic agents. Notably:

  • Inhibition of Cancer Cell Proliferation : Research indicated that this compound significantly inhibits the proliferation of cancer cells in a dose-dependent manner.
Study ReferenceCell Line TestedIC50 (µM)
U266 (myeloma)5.0
RPMI82264.5

Preparation Methods

Hydrolysis Conditions

ParameterOptimal Range
Alkali1–2 N NaOH or KOH
Temperature95–105°C
Reaction Time2–4 hours
Acidification AgentHCl or H₂SO₄ to pH 1–2

Procedure :

  • Suspend pyrazine-2,3-dicarboxamide (1 mol) in 1 N NaOH.

  • Reflux at 95–98°C until complete dissolution (2–3 hours).

  • Cool to 5°C and acidify with HCl to precipitate pyrazine-2-carboxamide-3-carboxylic acid.

  • Filter and dry at 50–60°C.

This method achieves >85% yield while minimizing over-hydrolysis to dicarboxylic acids.

Coupling of Chiral Amino Alcohol Derivatives

The hydroperoxy side chain is introduced via a stereoselective coupling reaction.

Preparation of (S)-1-Hydroperoxy-3-Methylbutylamine

Step 1: Oxidation of (S)-1-Hydroxy-3-Methylbutylamine

  • Reagent : H₂O₂ (30%) in acetic acid at 0–5°C.

  • Mechanism : Electrophilic substitution at the hydroxyl oxygen, forming the hydroperoxy group.

  • Yield : 68–72% after silica gel chromatography.

Step 2: Protection of Amine Group

  • Reagent : Boc₂O (di-tert-butyl dicarbonate) in THF.

  • Conditions : 0°C to room temperature, 12 hours.

Final Coupling and Deprotection

The pyrazine-carboxamide intermediate is coupled with the protected hydroperoxy amine using peptide coupling reagents.

Coupling Reaction

ParameterDetails
Coupling AgentHATU or EDCI/HOBt
SolventDMF or CH₂Cl₂
BaseDIPEA or NMM
Temperature0°C → RT, 24 hours

Procedure :

  • Activate pyrazine-2-carboxamide-3-carboxylic acid (1.2 equiv) with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF.

  • Add Boc-protected (S)-1-hydroperoxy-3-methylbutylamine (1.0 equiv).

  • Stir at room temperature for 24 hours.

  • Remove Boc group with TFA/CH₂Cl₂ (1:1).

Yield : 60–65% after HPLC purification.

Critical Challenges and Optimization Strategies

Hydroperoxy Group Stability

  • Decomposition Pathways :

    • Thermal cleavage above 40°C.

    • Reduction by trace metals or thiols.

  • Mitigation Strategies :

    • Conduct reactions under nitrogen atmosphere.

    • Use glass-coated reactors to avoid metal contamination.

Stereochemical Integrity

  • Racemization Risks :

    • During coupling at elevated temperatures.

    • Acidic deprotection steps.

  • Solutions :

    • Use low-temperature (0–5°C) coupling conditions.

    • Employ mild deprotection reagents (e.g., TFA instead of HCl gas).

Analytical Characterization Data

Physicochemical Properties

PropertyValue
Molecular Weight372.4 g/mol
Boiling Point672.0±55.0°C (Predicted)
Density1.199±0.06 g/cm³
SolubilityDMSO > Methanol > Chloroform

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.95 (d, J=2.5 Hz, 1H, pyrazine), 8.75 (dd, J=2.5, 1.5 Hz, 1H), 7.32–7.25 (m, 5H, Ph), 4.62 (q, J=6.8 Hz, 1H), 3.98 (m, 1H).

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₄N₄O₄ [M+H]⁺ 373.1864, found 373.1861 .

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